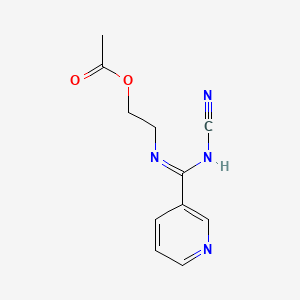
1,4-Dimethoxy-2,3-Dinitrobenzol
Übersicht
Beschreibung
1,4-Dimethoxy-2,3-dinitrobenzene (DMDNB) is a type of organic compound that is commonly used in scientific research. It is a derivative of nitrobenzene, and is an aromatic compound. DMDNB has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. In particular, it has been used to study the mechanism of action of various enzymes, as well as to study the biochemical and physiological effects of compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Antikrebsmitteln
1,4-Dimethoxy-2,3-Dinitrobenzol ist ein Vorläufer bei der Synthese von bioreduktiven Antikrebsmitteln wie Benzimidazol-4,7-dionen und ringanellierten Benzimidazolchinonen {svg_1}. Diese Verbindungen sind aufgrund ihrer zytotoxischen Eigenschaften, insbesondere unter hypoxischen Bedingungen, die mit soliden Tumoren verbunden sind, von Interesse, was sie zu potenziellen Kandidaten für die Krebstherapie macht.
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung zur Synthese verschiedener Pharmazeutika verwendet. Ihre Derivate werden hinsichtlich ihrer Struktur-Wirkungs-Beziehungen im Wirkstoffdesign untersucht, insbesondere bei neurodegenerativen Erkrankungen wie Alzheimer {svg_2}. Die Fähigkeit der Verbindung, eine nucleophile aromatische Substitution zu durchlaufen, macht sie wertvoll für die Herstellung komplexer Moleküle mit potenziellen therapeutischen Wirkungen.
Materialwissenschaften
Die Derivate der Verbindung werden in den Materialwissenschaften verwendet, insbesondere bei der Entwicklung organischer elektronischer Materialien {svg_3}. Ihre chemische Struktur ermöglicht die Herstellung neuartiger Verbindungen, die in organischen Solarzellen eingesetzt werden können, was ihre Rolle bei der Weiterentwicklung der erneuerbaren Energietechnologien unterstreicht.
Umweltwissenschaften
This compound und seine Derivate werden hinsichtlich ihrer Persistenz in der Umwelt und ihrer potenziellen Gefahren untersucht. Sie gehören zu einer größeren Gruppe von Nitroaromaten, die aufgrund ihrer Hartnäckigkeit und Toxizität Umweltbedrohungen darstellen {svg_4}. Die Forschung zu ihrer Minderung und Behandlung ist entscheidend für den Umweltschutz.
Analytische Chemie
In der analytischen Chemie dient die Verbindung als Standard oder Reagenz für verschiedene analytische Methoden. Ihre klar definierten Eigenschaften und Reaktionen sind nützlich für die Methodenentwicklung und -kalibrierung, um die Genauigkeit und Präzision in der chemischen Analyse zu gewährleisten {svg_5}.
Organische Synthese
Diese Verbindung ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Sie ist an der oxidativen nucleophilen Alkoxylierung von Nitrobenzolen beteiligt, einem wichtigen Schritt bei der Herstellung selektiv substituierter aromatischer Verbindungen, die in Pigmenten, Agrochemikalien und anderen Industriechemikalien verwendet werden {svg_6}.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that nitrobenzene derivatives often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 1,4-Dimethoxy-2,3-dinitrobenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for nitrobenzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene derivatives are known to interfere with various biochemical pathways, often leading to the alteration of cellular functions .
Result of Action
Nitrobenzene derivatives can cause various cellular changes due to their interaction with cellular proteins and enzymes .
Biochemische Analyse
Cellular Effects
1,4-Dimethoxy-2,3-dinitrobenzene has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. Studies have shown that 1,4-Dimethoxy-2,3-dinitrobenzene can induce oxidative stress in cells, which may result in apoptosis or other cellular responses .
Molecular Mechanism
The molecular mechanism of 1,4-Dimethoxy-2,3-dinitrobenzene involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 1,4-Dimethoxy-2,3-dinitrobenzene can inhibit the activity of certain reductase enzymes, thereby affecting the reduction of nitro groups. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethoxy-2,3-dinitrobenzene have been studied over time to understand its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that 1,4-Dimethoxy-2,3-dinitrobenzene can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,4-Dimethoxy-2,3-dinitrobenzene vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 1,4-Dimethoxy-2,3-dinitrobenzene can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These dosage-dependent effects are important for understanding the potential therapeutic and toxicological implications of this compound .
Metabolic Pathways
1,4-Dimethoxy-2,3-dinitrobenzene is involved in several metabolic pathways, primarily those related to the reduction of nitro groups. This compound interacts with reductase enzymes and cofactors, such as NADH and NADPH, to facilitate the reduction process. Additionally, 1,4-Dimethoxy-2,3-dinitrobenzene can affect metabolic flux by altering the levels of specific metabolites, which can have downstream effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,4-Dimethoxy-2,3-dinitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, 1,4-Dimethoxy-2,3-dinitrobenzene may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets .
Subcellular Localization
The subcellular localization of 1,4-Dimethoxy-2,3-dinitrobenzene is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 1,4-Dimethoxy-2,3-dinitrobenzene may localize to the mitochondria, where it can influence mitochondrial function and metabolism .
Eigenschaften
IUPAC Name |
1,4-dimethoxy-2,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFHMPZPXFUVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287803 | |
| Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-76-2 | |
| Record name | NSC52571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Piperidine,4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentyl-, hydrochloride (1:1)](/img/structure/B1196465.png)





